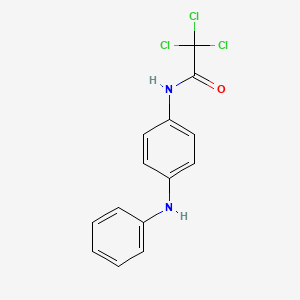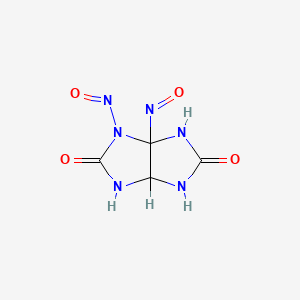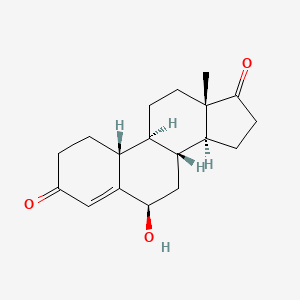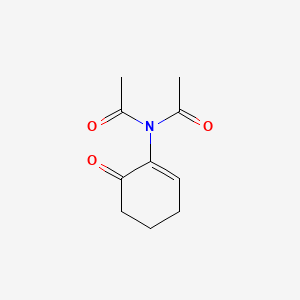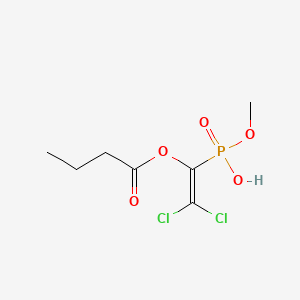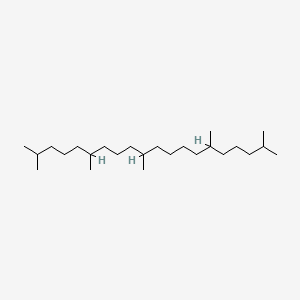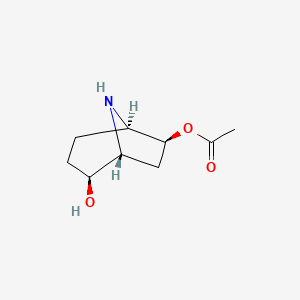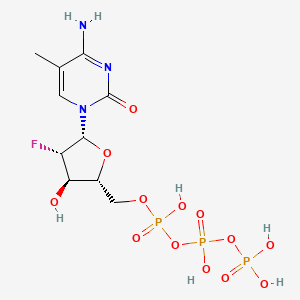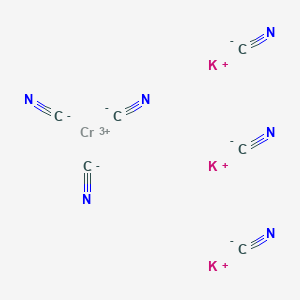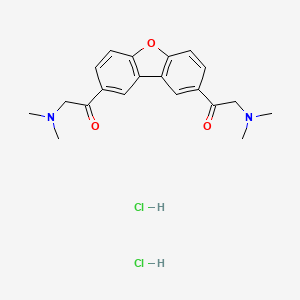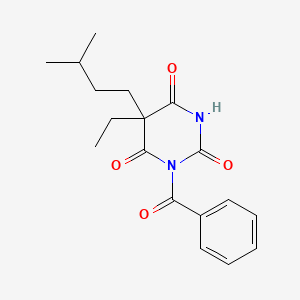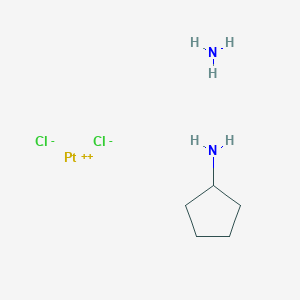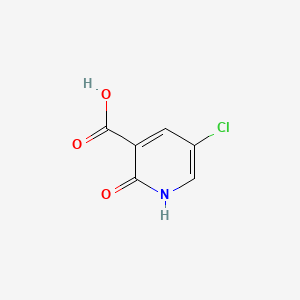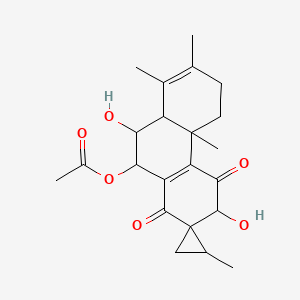
Tris(4-chlorophenyl)methane
Overview
Description
Tris(4-chlorophenyl)methane (TCPM) is an anthropogenic environmental contaminant . It is believed to be a manufacturing byproduct of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) due to environmental co-occurrence . It has a molecular formula of C19H13Cl3, an average mass of 347.665 Da, and a monoisotopic mass of 346.008270 Da .
Molecular Structure Analysis
TCPM contains a total of 37 bonds, including 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .Physical And Chemical Properties Analysis
TCPM has a density of 1.3±0.1 g/cm3, a boiling point of 441.6±40.0 °C at 760 mmHg, and a flash point of 312.2±22.9 °C . It has a molar refractivity of 94.7±0.3 cm3, a polarizability of 37.5±0.5 10-24 cm3, and a molar volume of 268.5±3.0 cm3 .Scientific Research Applications
Environmental Chemistry
Tris(4-chlorophenyl)methane (TCPM) and its derivative tris(4-chlorophenyl)methanol (TCPMe) are globally widespread contaminants . They are believed to be manufacturing byproducts of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) due to environmental co-occurrence .
Method of Application
Analytical methods for the determination of TCPM and TCPMe comprise extraction, cleanup over florisil columns or by gel permeation chromatography, and gas chromatographic analysis with electron capture or mass spectrometric detection .
Results and Outcomes
TCPM and TCPMe have been found in fish, birds, and marine mammals from various parts of the world. TCPM concentrations in marine mammals from the North Sea are around 1-2 mg/kg on a lipid weight basis. TCPM and TCPMe are highly bioaccumulative and a 10-100-fold biomagnification from fish to marine mammals is suggested .
Developmental Biology
TCPM and TCPMOH have been studied for their effects on pancreatic organogenesis and gene expression in zebrafish embryos .
Method of Application
Zebrafish embryos were exposed to 50 nM TCPM or TCPMOH beginning at 24 hr postfertilization (hpf) and exposures were refreshed daily .
Results and Outcomes
Islet and total pancreas area were reduced by 20.8% and 13% in embryos exposed to 50 nM TCPMOH compared to controls. TCPM did not induce significant morphological changes to the developing pancreas .
Genetic Toxicity Evaluation
TCPM has been evaluated for genetic toxicity in the Salmonella/E.coli Mutagenicity Test or Ames Test .
Production of Synthetic High Polymers
TCPM has been reported to be used in the production of synthetic high polymers .
Method of Application
The specific methods of application in the production of synthetic high polymers are not detailed in the available literature.
Results and Outcomes
The use of TCPM in this context contributes to the creation of high polymers, which have a wide range of industrial applications, including plastics, elastomers, fibers, and adhesives .
Production of Light-Fast Dyes for Acrylic Fibers
TCPM is also used in the production of light-fast dyes for acrylic fibers .
Method of Application
The specific methods of application in the production of light-fast dyes for acrylic fibers are not detailed in the available literature.
Results and Outcomes
The use of TCPM in this context contributes to the creation of dyes that are resistant to fading or discoloration when exposed to light, enhancing the durability and longevity of colored acrylic fibers .
Production of Agrochemicals
TCPM is used in the production of agrochemicals .
Method of Application
The specific methods of application in the production of agrochemicals are not detailed in the available literature.
Results and Outcomes
The use of TCPM in this context contributes to the creation of agrochemicals, which are used in agriculture to enhance crop production and protect crops from pests .
Safety And Hazards
TCPM is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIESWOTQOLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181976 | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-chlorophenyl)methane | |
CAS RN |
27575-78-6 | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



